1-(3-Bromopropyl)naphthalene

Description

The exact mass of the compound 1-(3-Bromopropyl)naphthalene is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Corrosive;Irritant, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality 1-(3-Bromopropyl)naphthalene suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1-(3-Bromopropyl)naphthalene including the price, delivery time, and more detailed information at info@benchchem.com.

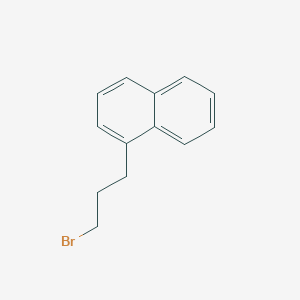

Structure

3D Structure

Properties

IUPAC Name |

1-(3-bromopropyl)naphthalene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H13Br/c14-10-4-8-12-7-3-6-11-5-1-2-9-13(11)12/h1-3,5-7,9H,4,8,10H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YPDLRSZRTOATJO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C=CC=C2CCCBr | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H13Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20563263 | |

| Record name | 1-(3-Bromopropyl)naphthalene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20563263 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

249.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

27650-86-8 | |

| Record name | 1-(3-Bromopropyl)naphthalene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20563263 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1-(3-bromopropyl)naphthalene | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

Spectroscopic Data of 1-(3-Bromopropyl)naphthalene: An In-depth Technical Guide for Researchers

Prepared by: Gemini, Senior Application Scientist

Abstract

This technical guide provides a comprehensive overview of the key spectroscopic data for the analytical characterization of 1-(3-Bromopropyl)naphthalene. Aimed at researchers, scientists, and professionals in drug development, this document delves into the theoretical underpinnings and practical application of Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS) for the unequivocal identification and structural elucidation of this compound. Detailed experimental protocols, data interpretation, and visual aids are included to offer a field-proven perspective on the causality behind experimental choices and to ensure self-validating analytical systems.

Introduction: The Significance of 1-(3-Bromopropyl)naphthalene

1-(3-Bromopropyl)naphthalene is a key synthetic intermediate in organic chemistry, frequently utilized in the development of novel pharmaceutical agents and functional materials. Its bifunctional nature, possessing a reactive bromoalkyl chain and a rigid, aromatic naphthalene core, allows for a diverse range of chemical transformations. Accurate and unambiguous characterization of this starting material is paramount to ensure the integrity and purity of subsequent products, making a thorough understanding of its spectroscopic signature essential. This guide will systematically explore the NMR, IR, and MS data that collectively provide a unique fingerprint for 1-(3-Bromopropyl)naphthalene.

Molecular Structure and Isomerism

1-(3-Bromopropyl)naphthalene, with the chemical formula C₁₃H₁₃Br, consists of a naphthalene ring substituted at the 1-position with a 3-bromopropyl group. The numbering of the naphthalene ring and the propyl chain is crucial for the correct assignment of spectroscopic signals.

Caption: A streamlined workflow for preparing an NMR sample.

¹H NMR Spectroscopy Data and Interpretation

The ¹H NMR spectrum provides information on the number of different types of protons, their relative numbers (integration), and their neighboring protons (multiplicity).

Table 1: ¹H NMR Data for 1-(3-Bromopropyl)naphthalene (400 MHz, CDCl₃)

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| 8.05 - 7.95 | m | 1H | H-8 |

| 7.85 - 7.75 | m | 1H | H-5 |

| 7.55 - 7.45 | m | 2H | H-4, H-6 |

| 7.40 - 7.30 | m | 3H | H-2, H-3, H-7 |

| 3.50 | t | 2H | H-3' |

| 3.35 | t | 2H | H-1' |

| 2.30 | m | 2H | H-2' |

Note: The data presented here is representative and may vary slightly based on experimental conditions.

Interpretation:

-

Aromatic Region (7.30 - 8.05 ppm): The complex multiplet pattern in this region is characteristic of a substituted naphthalene ring system. The downfield signals correspond to the protons that are most deshielded.

-

Aliphatic Region (2.30 - 3.50 ppm):

-

The triplet at approximately 3.50 ppm is assigned to the methylene protons adjacent to the bromine atom (H-3'). The electronegative bromine atom deshields these protons, shifting them downfield. The triplet multiplicity indicates two neighboring protons (on C-2').

-

The triplet at around 3.35 ppm corresponds to the methylene protons attached to the naphthalene ring (H-1'). These protons are deshielded by the aromatic ring current. The triplet splitting is due to the two adjacent protons on C-2'.

-

The multiplet at approximately 2.30 ppm is assigned to the central methylene protons (H-2'). These protons are coupled to the protons on both C-1' and C-3', resulting in a more complex splitting pattern.

-

¹³C NMR Spectroscopy Data and Interpretation

The ¹³C NMR spectrum provides information on the number of unique carbon environments in the molecule.

Table 2: ¹³C NMR Data for 1-(3-Bromopropyl)naphthalene (100 MHz, CDCl₃)

| Chemical Shift (δ, ppm) | Assignment |

| 136.5 | C-1 |

| 133.8 | C-8a |

| 131.5 | C-4a |

| 128.8 | C-8 |

| 126.5 | C-6 |

| 125.9 | C-7 |

| 125.6 | C-5 |

| 125.3 | C-3 |

| 123.8 | C-4 |

| 123.5 | C-2 |

| 34.5 | C-2' |

| 33.2 | C-3' |

| 30.8 | C-1' |

Note: The data presented here is representative and may vary slightly based on experimental conditions.

Interpretation:

-

Aromatic Region (123.5 - 136.5 ppm): The ten signals in this region correspond to the ten carbon atoms of the naphthalene ring. The quaternary carbons (C-1, C-4a, C-8a) typically have lower intensities.

-

Aliphatic Region (30.8 - 34.5 ppm):

-

The signal at approximately 33.2 ppm is assigned to the carbon atom bonded to the bromine (C-3'). The high electronegativity of bromine causes a downfield shift.

-

The remaining two signals at around 34.5 ppm and 30.8 ppm are assigned to the other two methylene carbons of the propyl chain (C-1' and C-2').

-

Infrared (IR) Spectroscopy

IR spectroscopy is a valuable technique for identifying the functional groups present in a molecule. [1]It is based on the principle that molecules absorb infrared radiation at specific frequencies corresponding to their vibrational modes. [2]

Theoretical Principles of IR Spectroscopy

When a molecule is irradiated with infrared light, its bonds can vibrate by stretching or bending. Only vibrations that result in a change in the dipole moment of the molecule are IR active. The frequency of absorption is dependent on the bond strength and the masses of the atoms involved. [3]

Experimental Protocol: Acquiring an IR Spectrum

For a liquid sample like 1-(3-Bromopropyl)naphthalene, the simplest method is to use salt plates.

Materials:

-

1-(3-Bromopropyl)naphthalene

-

Salt plates (e.g., NaCl or KBr)

-

Pipette

Procedure:

-

Ensure the salt plates are clean and dry.

-

Place one to two drops of the liquid sample onto one salt plate.

-

Place the second salt plate on top, spreading the liquid into a thin film.

-

Place the salt plate assembly in the sample holder of the IR spectrometer. [4]5. Acquire a background spectrum of the empty spectrometer. [4]6. Acquire the sample spectrum.

Predicted IR Absorption Data and Interpretation

While an experimental spectrum is ideal, the key IR absorptions for 1-(3-Bromopropyl)naphthalene can be predicted based on its functional groups.

Table 3: Predicted Characteristic IR Absorptions for 1-(3-Bromopropyl)naphthalene

| Wavenumber (cm⁻¹) | Vibration Type | Functional Group |

| 3100-3000 | C-H stretch | Aromatic (Naphthalene) |

| 3000-2850 | C-H stretch | Aliphatic (Propyl) |

| ~1600, ~1500, ~1450 | C=C stretch | Aromatic Ring |

| ~1465 | C-H bend (scissoring) | Methylene (CH₂) |

| 800-740 | C-H bend (out-of-plane) | Substituted Naphthalene |

| 650-550 | C-Br stretch | Alkyl Bromide |

Interpretation:

-

C-H Stretching: The spectrum is expected to show distinct peaks for the aromatic C-H stretches (above 3000 cm⁻¹) and the aliphatic C-H stretches of the propyl chain (below 3000 cm⁻¹).

-

Aromatic C=C Stretching: A series of sharp peaks in the 1600-1450 cm⁻¹ region are characteristic of the naphthalene ring system.

-

C-H Bending: The out-of-plane C-H bending vibrations in the fingerprint region (below 1000 cm⁻¹) can be indicative of the substitution pattern on the naphthalene ring.

-

C-Br Stretching: A moderate to strong absorption in the lower frequency region (650-550 cm⁻¹) is expected for the C-Br bond stretch.

Mass Spectrometry (MS)

Mass spectrometry is an analytical technique that measures the mass-to-charge ratio (m/z) of ions. [5]It is used to determine the molecular weight of a compound and can provide structural information through the analysis of fragmentation patterns.

Theoretical Principles of Electron Ionization (EI) Mass Spectrometry

In Electron Ionization (EI) mass spectrometry, the sample is vaporized and bombarded with a high-energy electron beam (typically 70 eV). [6][7]This process ejects an electron from the molecule, forming a radical cation known as the molecular ion (M⁺•). The molecular ion is often energetically unstable and can fragment into smaller, more stable ions and neutral radicals.

Experimental Protocol: Electron Ionization Mass Spectrometry

Procedure:

-

A small amount of the sample is introduced into the mass spectrometer, typically via a direct insertion probe or a gas chromatograph (GC-MS).

-

The sample is vaporized in the ion source under high vacuum.

-

The gaseous molecules are bombarded with a 70 eV electron beam. [8]4. The resulting ions are accelerated and separated by the mass analyzer based on their m/z ratio.

-

The detector records the abundance of each ion.

Predicted Mass Spectrum and Fragmentation Analysis

The mass spectrum of 1-(3-Bromopropyl)naphthalene is expected to show a molecular ion peak and several characteristic fragment ions. The presence of bromine is readily identified by the isotopic pattern of its two stable isotopes, ⁷⁹Br and ⁸¹Br, which are in an approximate 1:1 ratio. This results in M⁺• and (M+2)⁺• peaks of nearly equal intensity.

Molecular Weight: 248.02 g/mol (for ⁷⁹Br) and 250.02 g/mol (for ⁸¹Br).

Predicted Fragmentation Pathways:

Caption: Predicted major fragmentation pathways for 1-(3-Bromopropyl)naphthalene in EI-MS.

-

Molecular Ion (m/z 248/250): The presence of two peaks of nearly equal intensity separated by 2 m/z units is a clear indication of a bromine-containing compound.

-

Loss of Bromine Radical (m/z 169): Cleavage of the C-Br bond, which is relatively weak, leads to the loss of a bromine radical (•Br) and the formation of a carbocation with m/z 169.

-

Benzylic Cleavage (m/z 141): A common fragmentation pathway for alkyl-substituted aromatic compounds is cleavage at the benzylic position. [9]This would result in the formation of the stable naphthylmethyl cation ([C₁₀H₇CH₂]⁺) at m/z 141.

-

Naphthyl Cation (m/z 127): Further fragmentation can lead to the formation of the naphthyl cation ([C₁₀H₇]⁺) at m/z 127.

Conclusion

The combination of NMR, IR, and MS provides a powerful and complementary suite of analytical techniques for the comprehensive characterization of 1-(3-Bromopropyl)naphthalene. ¹H and ¹³C NMR spectroscopy confirms the carbon-hydrogen framework and the connectivity of the atoms. IR spectroscopy identifies the key functional groups present in the molecule. Mass spectrometry determines the molecular weight and provides structural insights through characteristic fragmentation patterns, including the isotopic signature of bromine. By understanding and correctly interpreting these spectroscopic data, researchers can confidently verify the identity and purity of this important synthetic intermediate, ensuring the reliability of their subsequent research and development efforts.

References

-

OpenOChem Learn. (n.d.). Interpreting HNMR. Retrieved from [Link]

-

University of York, Department of Chemistry. (n.d.). Preparing an NMR sample. Retrieved from [Link]

-

Whitman College, Department of Chemistry. (n.d.). GCMS Section 6.9.5 - Fragmentation of Aromatics. Retrieved from [Link]

-

eGyanKosh. (n.d.). MASS SPECTROMETRY: FRAGMENTATION PATTERNS. Retrieved from [Link]

-

ACD/Labs. (2021, December 2). The Basics of Interpreting a Proton (¹H) NMR Spectrum. Retrieved from [Link]

-

Compound Interest. (2015, April 7). Analytical Chemistry – A Guide to 13-C Nuclear Magnetic Resonance (NMR). Retrieved from [Link]

-

Chemistry LibreTexts. (2021, December 15). 6.6: ¹H NMR Spectra and Interpretation (Part I). Retrieved from [Link]

-

Chemistry with Caroline. (2021, October 4). How to Interpret Integration in the 1H NMR (O Chem) [Video]. YouTube. Retrieved from [Link]

-

Excedr. (2024, January 31). What Is Infrared Spectroscopy? Fundamentals & Applications. Retrieved from [Link]

-

Khan Academy. (n.d.). Introduction to infrared spectroscopy [Video]. Retrieved from [Link]

-

University of York, Department of Chemistry. (n.d.). Preparing an NMR sample. Retrieved from [Link]

-

Alwsci. (2025, July 24). How To Prepare And Run An NMR Sample. Retrieved from [Link]

-

Emery Pharma. (2018, April 2). A Step-By-Step Guide to 1D and 2D NMR Interpretation. Retrieved from [Link]

-

Bitesize Bio. (2025, March 19). Mass Spectrometry Ionization Methods: Making Molecules Fly. Retrieved from [Link]

-

Scribd. (n.d.). 13C NMR Interpretation. Retrieved from [Link]

-

Wikipedia. (n.d.). Fragmentation (mass spectrometry). Retrieved from [Link]

-

Chad's Prep. (2018, September 20). 14.6b Fragmentation Patterns of Alkyl Halides, Alcohols, and Amines | Mass Spectrometry [Video]. YouTube. Retrieved from [Link]

- Smith, B. C. (1999).

-

Western University, Department of Chemistry. (n.d.). NMR Sample Preparation. Retrieved from [Link]

-

Chemistry LibreTexts. (2023, January 29). Infrared: Interpretation. Retrieved from [Link]

-

JoVE. (2024, December 5). Video: Mass Spectrometry: Aromatic Compound Fragmentation. Retrieved from [Link]

-

Chad's Prep. (n.d.). Fragmentation Patterns: Alkyl Halides, Alcohols, and Amines. Retrieved from [Link]

-

Chad's Prep. (n.d.). Mass Spectrometry Fragmentation Patterns. Retrieved from [Link]

-

Prezi. (2024, December 26). Fragmentation Patterns of Alkyl Halides. Retrieved from [Link]

-

Wikipedia. (n.d.). Infrared spectroscopy. Retrieved from [Link]

-

Organomation. (n.d.). NMR Sample Preparation: The Complete Guide. Retrieved from [Link]

-

Chemistry LibreTexts. (2023, January 29). Interpreting C-13 NMR Spectra. Retrieved from [Link]

-

University of Colorado Boulder, Department of Chemistry. (n.d.). Acquiring an IR Spectrum. Retrieved from [Link]

-

YouTube. (2023, January 26). Mass Spectrometry Part 3- Fragmentation in Alkyl Halides [Video]. Retrieved from [Link]

-

Chemistry Steps. (n.d.). 13C Carbon NMR Spectroscopy. Retrieved from [Link]

-

Emory University, Department of Chemistry. (n.d.). Mass Spectrometry Ionization Methods. Retrieved from [Link]

-

University of Wisconsin-River Falls. (n.d.). 13C-NMR. Retrieved from [Link]

-

Chemistry LibreTexts. (2022, July 3). 3.1: Electron Ionization. Retrieved from [Link]

-

Metaclass. (n.d.). IR Spectrum Analysis Steps: Decoding Information from Spectra to Compounds. Retrieved from [Link]

-

SlideShare. (n.d.). ELECTRON IONIZTION IN MASS SPECTROSCOPY.PPT. Retrieved from [Link]

-

Quora. (2023, June 21). How do you find the IR spectrum of a compound?. Retrieved from [Link]

-

Chemistry LibreTexts. (2022, September 5). 4.2: IR Spectroscopy. Retrieved from [Link]

Sources

- 1. What Is Infrared Spectroscopy? Fundamentals & Applications [excedr.com]

- 2. Infrared spectroscopy - Wikipedia [en.wikipedia.org]

- 3. chem.libretexts.org [chem.libretexts.org]

- 4. orgchemboulder.com [orgchemboulder.com]

- 5. Fragmentation (mass spectrometry) - Wikipedia [en.wikipedia.org]

- 6. Mass Spectrometry Ionization Methods [chemistry.emory.edu]

- 7. chem.libretexts.org [chem.libretexts.org]

- 8. Electron Ionization - Creative Proteomics [creative-proteomics.com]

- 9. GCMS Section 6.9.5 [people.whitman.edu]

A Technical Guide to 1-(3-Bromopropyl)naphthalene: Synthesis, Reactivity, and Applications in Drug Discovery

Abstract: This technical guide provides an in-depth analysis of 1-(3-Bromopropyl)naphthalene (CAS No. 27650-86-8), a bifunctional synthetic intermediate of significant interest to researchers in medicinal chemistry and materials science. This document details its core physicochemical properties, outlines robust synthetic methodologies, explores its characteristic reactivity as an alkylating agent, and discusses its application as a key building block in the development of targeted therapeutics, particularly sigma (σ) receptor ligands. Safety protocols and handling guidelines are also provided based on an analysis of analogous chemical structures.

Core Compound Identification and Properties

1-(3-Bromopropyl)naphthalene is a derivative of naphthalene featuring a three-carbon aliphatic chain with a terminal bromine atom. This structure confers dual reactivity: the aromatic naphthalene ring can undergo electrophilic substitution, while the propyl bromide moiety serves as a potent electrophile for alkylation reactions. Its identity is defined by the following key parameters.

| Property | Value | Source(s) |

| CAS Number | 27650-86-8 | [1][2] |

| Molecular Formula | C₁₃H₁₃Br | [1][2][3] |

| Molecular Weight | 249.15 g/mol | [1][3] |

| Synonyms | 1-(3-Brom-propyl)-naphthalin; 3-(1-Naphthalenyl)-propylbromide | [1] |

| SMILES | BrCCCC1=C2C(C=CC=C2)=CC=C1 | [2][3] |

| MDL Number | MFCD16824790 | [2] |

Physicochemical and Spectral Data

Comprehensive experimental data for 1-(3-Bromopropyl)naphthalene is not widely published in standard chemical databases. This is common for specialized synthetic intermediates that are typically synthesized and used directly in subsequent reaction steps. Researchers should anticipate the need to characterize the material in-house upon synthesis or acquisition.

| Property | Value | Notes |

| Appearance | Data Not Available | Expected to be a liquid or low-melting solid at room temperature. |

| Melting Point | Data Not Available | --- |

| Boiling Point | Data Not Available | --- |

| Density | Data Not Available | --- |

| Solubility | Data Not Available | Expected to be soluble in common organic solvents (e.g., DCM, ether, THF) and insoluble in water. |

| Purity (Commercial) | ≥95% | As offered by some research chemical suppliers.[4] |

Note on Spectral Data (NMR, IR, MS): Verified, published spectra for 1-(3-Bromopropyl)naphthalene are not readily accessible. The generation of ¹H NMR, ¹³C NMR, and Mass Spectrometry data is a critical step for confirming structural integrity and purity after synthesis. Expected ¹H NMR signals would include characteristic aromatic protons of the 1-substituted naphthalene ring and three distinct aliphatic proton signals (α-CH₂, β-CH₂, γ-CH₂) corresponding to the bromopropyl chain.

Synthesis Methodology: From Alcohol to Alkyl Halide

The most direct and high-yielding synthesis of 1-(3-Bromopropyl)naphthalene is the bromination of its corresponding alcohol, 3-(1-naphthyl)propan-1-ol. This transformation is a cornerstone of functional group interconversion in organic synthesis.

Causality in Reagent Selection

Several reagents can effect this conversion. Phosphorus tribromide (PBr₃) in an inert solvent like dichloromethane (DCM) is a preferred method for converting primary alcohols to alkyl bromides.[1] This choice is underpinned by several factors:

-

High Efficacy: PBr₃ reacts reliably and cleanly with primary alcohols.

-

Mild Conditions: The reaction can be performed at low to ambient temperatures (0 °C to 20 °C), preserving the integrity of the naphthalene ring and preventing side reactions.[1]

-

Favorable Workup: The phosphorus-containing byproducts are readily removed by aqueous washing.

-

High Yield: Reported yields for this specific conversion are around 81%.[1]

An alternative method involves using carbon tetrabromide (CBr₄) and triphenylphosphine (PPh₃) in an Appel reaction, which can achieve even higher yields (approx. 95%) at ambient temperature.[1]

Experimental Protocol: Synthesis via PBr₃

This protocol describes the synthesis on a standard laboratory scale. All operations must be conducted in a certified fume hood with appropriate personal protective equipment (PPE).

Step 1: Reaction Setup

-

To a dry, three-necked round-bottom flask equipped with a magnetic stir bar, a dropping funnel, and a nitrogen inlet, add 3-(1-naphthyl)propan-1-ol (1.0 eq) and anhydrous dichloromethane (DCM, approx. 5-10 mL per gram of alcohol).

-

Cool the flask to 0 °C in an ice-water bath.

Step 2: Reagent Addition

-

Slowly add phosphorus tribromide (PBr₃, approx. 0.4 eq) dropwise via the dropping funnel over 20-30 minutes. Maintain the internal temperature below 5 °C.

-

Causality Note: PBr₃ is highly reactive with water; ensuring anhydrous conditions prevents quenching of the reagent and side reactions. The slow, dropwise addition is crucial to control the exothermic reaction.

Step 3: Reaction Progression

-

After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for 2-4 hours.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting alcohol spot is no longer visible.

Step 4: Quenching and Workup

-

Once the reaction is complete, carefully and slowly pour the mixture over crushed ice to quench the excess PBr₃.

-

Transfer the mixture to a separatory funnel. Wash the organic layer sequentially with cold water, saturated sodium bicarbonate (NaHCO₃) solution (to neutralize acidic byproducts), and finally with brine.

-

Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

Step 5: Purification

-

The resulting crude oil is purified by flash column chromatography on silica gel, typically using a hexane/ethyl acetate gradient, to yield 1-(3-Bromopropyl)naphthalene as a pure product.

Visualization of Synthetic Workflow

Chemical Reactivity and Synthetic Utility

The synthetic value of 1-(3-Bromopropyl)naphthalene lies in its role as a bifunctional building block. The terminal bromide is an excellent leaving group, making the compound a versatile electrophile for constructing more complex molecules.

As an Alkylating Agent

The primary mode of reactivity is nucleophilic substitution (Sₙ2) at the carbon atom bonded to bromine. This allows for the covalent attachment of the naphthalenepropyl moiety to a wide range of nucleophiles.

-

N-Alkylation: Reaction with primary or secondary amines introduces the naphthalenepropyl group onto a nitrogen atom, a key step in the synthesis of many biologically active compounds.[5]

-

O-Alkylation: Reaction with alcohols or phenols yields the corresponding ethers.

-

C-Alkylation: Reaction with carbanions, such as those derived from malonic esters, enables the formation of new carbon-carbon bonds.

Formation of Organometallic Reagents

Treatment with magnesium metal in an ether solvent (e.g., diethyl ether or THF) converts the alkyl bromide into a Grignard reagent, 3-(1-naphthyl)propylmagnesium bromide.[1] This transformation inverts the reactivity of the terminal carbon from electrophilic to strongly nucleophilic. This Grignard reagent can then be used in a variety of reactions to form C-C bonds with electrophiles like aldehydes, ketones, esters, and carbon dioxide.

Visualization of Reactivity Pathways

Applications in Drug Discovery

The naphthalenepropyl scaffold is a privileged structure in medicinal chemistry, valued for its size, rigidity, and lipophilicity, which can facilitate strong binding interactions with protein targets. 1-(3-Bromopropyl)naphthalene is a key intermediate for incorporating this moiety.

A prominent application is in the synthesis of ligands for sigma (σ) receptors.[5] Sigma receptors (σ₁ and σ₂) are involved in a variety of cellular functions and are therapeutic targets for neurological disorders and cancer.[5] Many high-affinity sigma receptor ligands feature a basic amine connected via an alkyl linker to a bulky aromatic group. 1-(3-Bromopropyl)naphthalene provides the "naphthalenepropyl" portion, which serves as the hydrophobic anchor that occupies a key binding pocket in the receptor. The synthesis typically involves the N-alkylation of a suitable amine or piperazine derivative with 1-(3-Bromopropyl)naphthalene.[5]

Safety, Handling, and Storage

Disclaimer: A verified, substance-specific Safety Data Sheet (SDS) for 1-(3-Bromopropyl)naphthalene (CAS 27650-86-8) is not widely available. The following information is inferred from the known hazards of the alkyl bromide functional group and data from closely related compounds such as 1-bromonaphthalene (CAS 90-11-9).

Inferred Hazard Profile

-

Alkyl Bromides: This class of compounds are reactive alkylating agents. They should be regarded as potentially harmful, irritating to the skin, eyes, and respiratory tract. Chronic exposure to alkylating agents is associated with mutagenic and carcinogenic risks.

-

1-Bromonaphthalene: This parent compound is classified as harmful if swallowed and causes serious eye irritation.[6]

-

Naphthalene Core: Naphthalene itself is a flammable solid, harmful if swallowed, and is suspected of causing cancer.[7][8]

Based on this, it is prudent to handle 1-(3-Bromopropyl)naphthalene with a high degree of caution.

Handling and Personal Protective Equipment (PPE)

-

Engineering Controls: All manipulations should be performed inside a certified chemical fume hood to avoid inhalation of vapors.

-

Personal Protective Equipment:

-

Eye/Face Protection: Wear chemical safety goggles and/or a face shield.

-

Skin Protection: Wear chemically resistant gloves (e.g., nitrile). A lab coat is mandatory.

-

Respiratory Protection: Not typically required when used within a fume hood.

-

-

Hygiene: Avoid contact with skin, eyes, and clothing. Wash hands thoroughly after handling.

Storage Recommendations

-

Store in a tightly sealed container in a cool, dry, and well-ventilated area.[4]

-

Keep away from incompatible materials such as strong oxidizing agents, strong bases, and moisture.

References

-

LookChem. (n.d.). Cas 27650-86-8, Naphthalene, 1-(3-bromopropyl)-. Retrieved from [Link]

-

Applichem. (n.d.). 1-(3-bromopropyl)naphthalene | 27650-86-8. Retrieved from [Link]

- Supporting Information for a scientific article. (n.d.). General Information.

-

Abdel-Halim, M., et al. (2022). Synthesis, Computational Insights, and Evaluation of Novel Sigma Receptors Ligands. Molecules, 27(21), 7234. Retrieved from [Link]

-

Organic Syntheses. (n.d.). Reduction of 1-Bromonaphthalene. Coll. Vol. 6, p.845 (1988); Vol. 51, p.103 (1971). Retrieved from [Link]

-

PrepChem. (n.d.). Synthesis of Preparation 6 2-(3-bromopropoxy)naphthalene. Retrieved from [Link]

-

Organic Syntheses. (n.d.). α-Bromonaphthalene. Coll. Vol. 1, p.121 (1941); Vol. 1, p.7 (1921). Retrieved from [Link]

-

ResearchGate. (2014). Alkylation of naphthalene using three different ionic liquids. Retrieved from [Link]

-

StackExchange. (2021). Is regioselectivity affected by steric factors during alkylation of naphthalene? Retrieved from [Link]

-

PubMed. (1994). Synthesis and Pharmacological Evaluation of 1-phenyl-3-amino-1,2,3,4-tetrahydronaphthalenes as Ligands for a Novel Receptor With Sigma-Like Neuromodulatory Activity. Retrieved from [Link]

-

CAS Common Chemistry. (n.d.). Naphthalene. Retrieved from [Link]

Sources

- 1. lookchem.com [lookchem.com]

- 2. appchemical.com [appchemical.com]

- 3. 27650-86-8|1-(3-Bromopropyl)naphthalene|BLD Pharm [bldpharm.com]

- 4. 27650-86-8 1-(3-Bromopropyl)naphthalene AKSci 6255BB [aksci.com]

- 5. Synthesis, Computational Insights, and Evaluation of Novel Sigma Receptors Ligands - PMC [pmc.ncbi.nlm.nih.gov]

- 6. geneseo.edu [geneseo.edu]

- 7. sigmaaldrich.com [sigmaaldrich.com]

- 8. orgchemboulder.com [orgchemboulder.com]

Solubility of 1-(3-Bromopropyl)naphthalene in organic solvents

An In-Depth Technical Guide to the Solubility of 1-(3-Bromopropyl)naphthalene in Organic Solvents

Abstract

Understanding the solubility of synthetic intermediates is a cornerstone of efficient process development, reaction optimization, and formulation in the chemical and pharmaceutical industries. 1-(3-Bromopropyl)naphthalene is a key building block, utilized in the synthesis of a variety of more complex molecules for drug discovery and materials science.[1][2] Its solubility profile dictates the choice of reaction media, purification strategies, and handling procedures. This technical guide provides a comprehensive analysis of the theoretical principles governing the solubility of 1-(3-Bromopropyl)naphthalene, predicts its behavior in a range of common organic solvents, and presents a detailed, field-proven experimental protocol for the quantitative determination of its thermodynamic solubility. This document is intended to serve as a practical resource for researchers, chemists, and formulation scientists.

Introduction: The Strategic Importance of 1-(3-Bromopropyl)naphthalene

1-(3-Bromopropyl)naphthalene is a bifunctional organic molecule featuring a large, aromatic naphthalene core and a reactive bromopropyl side chain. The naphthalene scaffold is a privileged structure in medicinal chemistry, appearing in numerous FDA-approved drugs.[1][3] The bromopropyl group serves as a versatile electrophilic handle, enabling chemists to introduce the naphthyl moiety into larger molecules through nucleophilic substitution reactions. Its utility as a synthetic intermediate makes a thorough understanding of its physical properties, particularly solubility, essential for its effective application.[4]

Solubility is not merely a physical constant; it is a critical parameter that influences reaction kinetics, yield, and the feasibility of downstream processing, such as crystallization and chromatography. An informed choice of solvent can prevent issues like poor reactant mixing, low reaction rates, and difficult product isolation. This guide provides the foundational knowledge and practical tools to predict and experimentally validate the solubility of 1-(3-Bromopropyl)naphthalene.

Theoretical Framework for Solubility Prediction

The solubility of a solute in a solvent is governed by the intermolecular interactions between solute-solute, solvent-solvent, and solute-solvent molecules.[5][6] The principle of "like dissolves like" provides a powerful qualitative framework for predicting solubility based on molecular structure and polarity.

Molecular Structure and Polarity Analysis

1-(3-Bromopropyl)naphthalene (C₁₃H₁₃Br) possesses two distinct structural features that dictate its overall polarity and solubility:

-

The Naphthalene Core: This fused bicyclic aromatic system is composed entirely of carbon and hydrogen atoms, making it large, planar, and distinctly nonpolar.[7] It interacts primarily through weak van der Waals forces (specifically, London dispersion forces).

-

The Bromopropyl Chain: The propyl chain itself is nonpolar. However, the terminal bromine atom is highly electronegative, creating a polar carbon-bromine (C-Br) bond and a small dipole moment.

Despite the polar C-Br bond, the molecule's character is overwhelmingly dominated by the large, nonpolar surface area of the naphthalene ring. Therefore, 1-(3-Bromopropyl)naphthalene is classified as a sparingly polar to nonpolar compound . It cannot act as a hydrogen bond donor and is an exceptionally weak hydrogen bond acceptor. This structural analysis is the key to predicting its behavior in various solvents.

Dominant Solute-Solvent Interactions

-

In Nonpolar Solvents (e.g., Toluene, Hexane, Diethyl Ether): The primary interactions will be London dispersion forces. The large, polarizable electron cloud of the naphthalene ring interacts favorably with the nonpolar solvent molecules. High solubility is expected.

-

In Chlorinated Solvents (e.g., Dichloromethane, Chloroform): These solvents are weakly polar and can engage in both dispersion forces and weak dipole-dipole interactions with the C-Br bond. Excellent solubility is predicted.

-

In Polar Aprotic Solvents (e.g., Acetone, Ethyl Acetate): These solvents have significant dipole moments but do not engage in hydrogen bonding. Moderate solubility is expected, driven by a combination of dispersion forces and dipole-dipole interactions.

-

In Polar Protic Solvents (e.g., Ethanol, Methanol, Water): These solvents are characterized by strong hydrogen bonding networks. To dissolve, the solute must disrupt these strong solvent-solvent interactions. Since 1-(3-Bromopropyl)naphthalene cannot form hydrogen bonds, the energy cost to break the solvent's hydrogen-bonding network is not sufficiently compensated by the formation of weaker solute-solvent interactions.[8] Consequently, very low solubility is predicted in these solvents.

Predictive Solubility Profile

Based on the theoretical principles outlined above, the following table summarizes the predicted solubility of 1-(3-Bromopropyl)naphthalene in a selection of common laboratory solvents at ambient temperature.

| Solvent Class | Solvent Name | Predicted Solubility | Rationale for Prediction |

| Nonpolar | Toluene | High | Excellent van der Waals and π-stacking interactions between the aromatic rings of toluene and naphthalene. |

| Hexane | High | Strong London dispersion forces between the nonpolar alkyl chains and the large naphthalene core. | |

| Diethyl Ether | High | Primarily nonpolar character with a small dipole; interacts well via dispersion forces. | |

| Chlorinated | Dichloromethane (DCM) | High | Weakly polar; effectively solvates the molecule through strong dispersion forces and dipole-dipole interactions. |

| Chloroform | High | Similar to DCM, provides favorable interactions for both the nonpolar and slightly polar parts of the solute. | |

| Polar Aprotic | Acetone | Medium | The solvent's polarity is higher, but it can still engage in favorable dipole-dipole and dispersion interactions. |

| Ethyl Acetate | Medium | Balances polar (ester) and nonpolar (ethyl) characteristics, allowing for moderate solvation. | |

| Tetrahydrofuran (THF) | High | Although polar, its cyclic ether structure has significant nonpolar surface area, leading to good solvation. | |

| Acetonitrile | Low to Medium | A highly polar solvent; solubility is likely limited due to the energetic cost of disrupting strong solvent dipole-dipole interactions. | |

| Dimethyl Sulfoxide (DMSO) | Low to Medium | Highly polar; while often a powerful solvent, the large nonpolar naphthalene core may limit solubility. | |

| Polar Protic | Ethanol | Low | The solute cannot overcome the strong hydrogen-bonding network of the solvent. |

| Methanol | Low | Stronger hydrogen bonding than ethanol, leading to even lower expected solubility. | |

| Water | Insoluble | The high polarity and extensive hydrogen-bonding network of water make it a very poor solvent for this nonpolar compound. |

Experimental Protocol: Thermodynamic Solubility Determination via the Shake-Flask Method

For definitive, quantitative data, the "gold standard" Shake-Flask method is employed.[9] This method determines the equilibrium (thermodynamic) solubility of a compound in a given solvent at a controlled temperature.

Principle

An excess amount of the solid compound is agitated in a specific solvent for a prolonged period, allowing the system to reach equilibrium between the dissolved and undissolved states. After this period, the undissolved solid is removed, and the concentration of the solute in the resulting saturated solution is measured using a suitable analytical technique.

Workflow Diagram

Caption: Workflow for the Shake-Flask Solubility Assay.

Detailed Step-by-Step Methodology

Materials and Equipment:

-

1-(3-Bromopropyl)naphthalene (solid)

-

Chosen organic solvent (analytical grade)

-

Scintillation vials or flasks with screw caps

-

Orbital shaker with temperature control

-

Analytical balance

-

Volumetric flasks and pipettes

-

Centrifuge

-

Syringes and syringe filters (0.22 µm, solvent-compatible, e.g., PTFE)

-

HPLC with a UV detector or a UV-Vis spectrophotometer

Protocol:

-

Preparation of Standard Curve:

-

Accurately prepare a stock solution of 1-(3-Bromopropyl)naphthalene of known concentration in the chosen solvent or a miscible strong solvent (e.g., acetonitrile for HPLC).

-

Perform serial dilutions to create a series of standards (e.g., 5-6 points) that bracket the expected solubility range.

-

Analyze these standards by HPLC or UV-Vis to generate a standard curve of response (peak area or absorbance) versus concentration. The R² value should be >0.995 for a valid curve.

-

-

Sample Preparation:

-

Add an excess amount of solid 1-(3-Bromopropyl)naphthalene to a vial (e.g., 10 mg). The key is to ensure that undissolved solid remains visible at the end of the experiment.

-

Accurately add a known volume of the chosen solvent (e.g., 2 mL).

-

Seal the vial tightly to prevent solvent evaporation. Prepare samples in triplicate for statistical validity.

-

-

Equilibration:

-

Place the vials in a temperature-controlled shaker set to the desired temperature (e.g., 25°C).

-

Agitate the vials at a constant speed for 24 hours. The agitation should be vigorous enough to keep the solid suspended.

-

-

Self-Validation Check (Trustworthiness):

-

After 24 hours, take an initial sample for analysis (follow steps 5-7).

-

Continue agitating the vials for another 24 hours (48 hours total).

-

Take a second sample for analysis. If the measured concentrations at 24 and 48 hours are statistically identical, equilibrium has been reached. If the concentration increases, extend the equilibration time.

-

-

Phase Separation:

-

Remove the vials from the shaker and let them stand for 30 minutes to allow the excess solid to settle.

-

For best results, centrifuge the vials (e.g., at 10,000 x g for 10 minutes) to pellet all suspended material.

-

-

Sample Analysis:

-

Carefully withdraw a known volume of the clear supernatant (e.g., 100 µL) without disturbing the solid pellet.

-

Immediately filter the aliquot through a 0.22 µm syringe filter into a clean vial. This step is critical to remove any remaining microscopic particles.

-

Accurately dilute the filtered sample with a suitable solvent to bring its concentration within the linear range of the standard curve.

-

Analyze the diluted sample using the same analytical method (HPLC or UV-Vis) as the standards.

-

-

Calculation:

-

Determine the concentration of the diluted sample from the standard curve.

-

Calculate the concentration in the original saturated solution by multiplying by the dilution factor.

-

Express the final solubility in appropriate units (e.g., mg/mL, µg/mL, or mol/L).

-

Conclusion

References

-

Mehdipour, M., et al. (2020). Solute–Solvent Interactions in Modern Physical Organic Chemistry: Supramolecular Polymers as a Muse. Journal of the American Chemical Society. Available at: [Link]

-

Mehdipour, M., et al. (2020). Solute–Solvent Interactions in Modern Physical Organic Chemistry: Supramolecular Polymers as a Muse. PMC - PubMed Central. Available at: [Link]

-

BYJU'S. (n.d.). NCERT Solutions for Class 12 Chemistry Chapter 10 – Haloalkanes and Haloarenes. Available at: [Link]

-

ResearchGate. (n.d.). Improving the description of solvent pairwise interactions using local solute/solvent three-body functions. The case of halides and cabroxylates in aqueous environment. Available at: [Link]

-

Organic Syntheses. (n.d.). Naphthalene, 1-bromo-. Available at: [Link]

-

Chemistry LibreTexts. (2021). 14.7: Aryl Halides. Available at: [Link]

-

ResearchGate. (n.d.). Thermodynamic Studies of Solubility for Naphthalene in 12 Solvents from 279 to 330 K. Available at: [Link]

-

PubChem. (n.d.). 1-Bromonaphthalene. Available at: [Link]

-

International Journal of Pharmaceutical Sciences. (2024). Naphthalene: A Multidimensional Scaffold in Medicinal Chemistry with Promising Antimicrobial Potential. Available at: [Link]

-

Cardiff University. (n.d.). Polybromination of naphthalene using bromine over a montmorillonite clay and regioselective synthesis of 2,6-dibromonaphthalene. Available at: [Link]

-

PubMed. (2019). Naphthalene, a versatile platform in medicinal chemistry: Sky-high perspective. Available at: [Link]

-

LookChem. (n.d.). Cas 27650-86-8, Naphthalene, 1-(3-bromopropyl)-. Available at: [Link]

-

ResearchGate. (2025). Selective bromination of 1-bromonaphthalene: Efficient synthesis of bromonaphthalene derivatives. Available at: [Link]

-

The Study of Insilco Design and Biological Evaluation of Naphthalene Derivatives. (n.d.). Available at: [Link]

-

Design and Synthesis of Three Naphtol Derivatives using the Three Component System. (n.d.). Available at: [Link]

-

Beilstein Journal of Organic Chemistry. (2024). Synthesis and characterization of 1,2,3,4-naphthalene and anthracene diimides. Available at: [Link]

-

ResearchGate. (n.d.). Substituted naphthalene reaction rates with peroxy-acid treatment: prediction of reactivity using PEST. Available at: [Link]

-

PubMed. (2025). Discovery of indane and naphthalene derivatives as USP7 inhibitors. Available at: [Link]

-

Quora. (2018). Is naphthalene polar?. Available at: [Link]

-

PubChem. (n.d.). 2-(3-Bromopropyl)naphthalene. Available at: [Link]

-

PubChem. (n.d.). Naphthalene. Available at: [Link]

-

ResearchGate. (n.d.). Experimental and calculated solubility of naphthalene in SC-CO 2 using four models with two binary interaction. Available at: [Link]

Sources

- 1. Naphthalene, a versatile platform in medicinal chemistry: Sky-high perspective - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Discovery of indane and naphthalene derivatives as USP7 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. ijpsjournal.com [ijpsjournal.com]

- 4. lookchem.com [lookchem.com]

- 5. pubs.acs.org [pubs.acs.org]

- 6. Solute–Solvent Interactions in Modern Physical Organic Chemistry: Supramolecular Polymers as a Muse - PMC [pmc.ncbi.nlm.nih.gov]

- 7. quora.com [quora.com]

- 8. byjus.com [byjus.com]

- 9. Organic Syntheses Procedure [orgsyn.org]

An In-Depth Technical Guide to the Purity Analysis of 1-(3-Bromopropyl)naphthalene by High-Performance Liquid Chromatography

Abstract

This technical guide provides a comprehensive framework for the development and validation of a robust High-Performance Liquid Chromatography (HPLC) method for the purity analysis of 1-(3-Bromopropyl)naphthalene. This document is intended for researchers, scientists, and professionals in the drug development field who require a scientifically sound, reliable, and well-documented analytical procedure. The guide delves into the causal reasoning behind methodological choices, from stationary and mobile phase selection to detector settings, ensuring a self-validating and trustworthy protocol. All recommendations are grounded in established chromatographic principles and supported by authoritative references.

Introduction: The Analytical Imperative

1-(3-Bromopropyl)naphthalene is a key intermediate in the synthesis of various pharmacologically active molecules. Its purity is a critical determinant of the quality, safety, and efficacy of the final drug product. Even trace impurities can potentially lead to undesirable side effects or alter the therapeutic window of a drug. Therefore, a highly specific, sensitive, and accurate analytical method is paramount for its quality control.

High-Performance Liquid Chromatography (HPLC) is the preeminent technique for this purpose due to its high resolving power, adaptability, and suitability for non-volatile and thermally labile compounds.[1] This guide will navigate the reader through the logical and scientific steps required to establish a state-of-the-art HPLC method for the purity assessment of 1-(3-Bromopropyl)naphthalene.

Understanding the Analyte and Potential Impurities

A successful analytical method is built upon a thorough understanding of the target analyte and its potential impurities. 1-(3-Bromopropyl)naphthalene is a substituted naphthalene, a polycyclic aromatic hydrocarbon (PAH).[2] Its structure, consisting of a naphthalene ring system and a brominated alkyl chain, dictates its chromatographic behavior.

Potential Impurities:

Impurities can arise from various sources, including the synthetic route, degradation, and storage. A review of common synthetic pathways for 1-(3-Bromopropyl)naphthalene suggests the following potential process-related impurities[3]:

-

Starting Materials: Unreacted 1-bromonaphthalene[4] or 1,3-dibromopropane.

-

By-products: Isomeric substitution products (e.g., 2-(3-bromopropyl)naphthalene), and products of side reactions such as dibromonaphthalenes.[5][6][7]

-

Degradation Products: Hydrolysis of the bromoalkyl group to form 1-(3-hydroxypropyl)naphthalene, or elimination to form an unsaturated derivative.

Forced degradation studies are essential to identify potential degradation products under various stress conditions (acidic, basic, oxidative, thermal, and photolytic).[8][9][10][11] This information is crucial for developing a stability-indicating method.

HPLC Method Development: A Logic-Driven Approach

The development of a robust HPLC method is an iterative process of optimization. The following sections detail the rationale behind the selection of each critical parameter.

Chromatographic Mode: Reversed-Phase HPLC

Given the non-polar, hydrophobic nature of 1-(3-Bromopropyl)naphthalene and its likely impurities, reversed-phase HPLC (RP-HPLC) is the most suitable chromatographic mode.[1][12] In RP-HPLC, the stationary phase is non-polar (hydrophobic), and the mobile phase is polar. Retention is primarily driven by hydrophobic interactions between the analyte and the stationary phase.[13]

Stationary Phase Selection

The choice of the stationary phase is a critical decision in method development.[14][15]

-

C18 (Octadecylsilane) Columns: C18 columns are the workhorses of reversed-phase chromatography and are an excellent starting point for the analysis of aromatic compounds.[16] They provide strong hydrophobic retention for non-polar molecules like 1-(3-Bromopropyl)naphthalene.

-

Phenyl-Hexyl Columns: For aromatic compounds, phenyl-based stationary phases can offer alternative selectivity due to π-π interactions between the phenyl rings of the stationary phase and the naphthalene ring of the analyte.[17][18] This can be particularly useful for separating isomers or closely related aromatic impurities.

-

Pentafluorophenyl (PFP) Columns: PFP columns provide unique selectivity for halogenated compounds and can be advantageous in separating brominated impurities.[19]

Recommendation: Begin with a high-quality, end-capped C18 column (e.g., 150 mm x 4.6 mm, 5 µm particle size). If resolution of critical pairs is insufficient, a phenyl-hexyl or PFP column should be evaluated.

Mobile Phase Selection and Optimization

The mobile phase composition dictates the elution strength and selectivity of the separation.[13]

-

Organic Modifier: Acetonitrile and methanol are the most common organic modifiers in RP-HPLC. Acetonitrile generally provides lower backpressure and better UV transparency at low wavelengths. For aromatic compounds, methanol can sometimes offer different selectivity, particularly on phenyl-based columns.[13]

-

Aqueous Phase: HPLC-grade water is the standard aqueous component. The use of a buffer is generally not necessary for neutral compounds like 1-(3-Bromopropyl)naphthalene unless acidic or basic impurities are present and their ionization needs to be controlled.

-

Gradient vs. Isocratic Elution: A gradient elution, where the proportion of the organic modifier is increased over time, is recommended for analyzing samples with a wide range of polarities, such as a purity analysis that needs to separate both polar and non-polar impurities. An initial scouting gradient (e.g., 10-90% acetonitrile over 20 minutes) is a good starting point to determine the approximate elution conditions.[16]

Recommended Starting Conditions:

| Parameter | Recommended Setting |

| Mobile Phase A | Water (HPLC Grade) |

| Mobile Phase B | Acetonitrile (HPLC Grade) |

| Gradient | 10% B to 90% B over 20 minutes |

| Flow Rate | 1.0 mL/min |

| Column Temperature | 30 °C |

Detection

The naphthalene moiety in 1-(3-Bromopropyl)naphthalene contains a chromophore that absorbs strongly in the ultraviolet (UV) region.[2][20]

-

UV Wavelength: A UV-Vis detector is the most appropriate choice. Naphthalene and its derivatives typically exhibit strong absorbance around 220 nm and a secondary maximum around 275 nm.[21][22] Monitoring at a lower wavelength (e.g., 220 nm) will generally provide higher sensitivity for a wider range of impurities, while a higher wavelength (e.g., 275 nm) may offer greater selectivity if impurities do not share the same chromophore. A photodiode array (PDA) detector is highly recommended as it allows for the acquisition of the entire UV spectrum of each peak, which is invaluable for peak purity assessment and impurity identification.

Recommendation: Set the primary detection wavelength to 220 nm for comprehensive impurity detection. Use a PDA detector to assess peak purity across the range of 200-400 nm.[21]

Experimental Protocol: A Step-by-Step Guide

This section provides a detailed protocol for the purity analysis of 1-(3-Bromopropyl)naphthalene.

Materials and Reagents

-

1-(3-Bromopropyl)naphthalene reference standard (known purity)

-

Acetonitrile (HPLC grade)

-

Water (HPLC grade or purified to 18.2 MΩ·cm)

-

Methanol (HPLC grade, for sample preparation if needed)

-

Volumetric flasks and pipettes (Class A)

-

HPLC vials with septa

-

0.45 µm syringe filters

Instrumentation

-

HPLC system equipped with a binary or quaternary pump, autosampler, column thermostat, and a PDA detector.

-

Chromatography data system (CDS) for instrument control, data acquisition, and processing.

Preparation of Solutions

-

Mobile Phase A: Water

-

Mobile Phase B: Acetonitrile

-

Diluent: Acetonitrile/Water (50:50, v/v)

-

Standard Solution (0.1 mg/mL): Accurately weigh approximately 10 mg of 1-(3-Bromopropyl)naphthalene reference standard into a 100 mL volumetric flask. Dissolve in and dilute to volume with the diluent.

-

Sample Solution (1.0 mg/mL): Accurately weigh approximately 25 mg of the 1-(3-Bromopropyl)naphthalene sample into a 25 mL volumetric flask. Dissolve in and dilute to volume with the diluent.

Chromatographic Conditions

| Parameter | Condition |

| Column | C18, 150 mm x 4.6 mm, 5 µm |

| Mobile Phase A | Water |

| Mobile Phase B | Acetonitrile |

| Flow Rate | 1.0 mL/min |

| Column Temperature | 30 °C |

| Injection Volume | 10 µL |

| Detection | PDA at 220 nm |

| Run Time | 30 minutes |

| Gradient Program | Time (min) |

| 0.0 | |

| 20.0 | |

| 25.0 | |

| 25.1 | |

| 30.0 |

Method Validation: Ensuring Trustworthiness

Once the method is developed, it must be validated in accordance with ICH guidelines to ensure it is suitable for its intended purpose.[23][24][25][26]

Validation Parameters

-

Specificity: The ability to assess the analyte unequivocally in the presence of components that may be expected to be present.[24] This is demonstrated by the resolution of the main peak from all impurity peaks and by performing forced degradation studies.

-

Linearity: The ability to obtain test results that are directly proportional to the concentration of the analyte.[27] This is typically assessed over a range of 50% to 150% of the nominal sample concentration.

-

Accuracy: The closeness of the test results obtained by the method to the true value. This can be determined by spike/recovery studies.

-

Precision: The degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample. This includes repeatability (intra-day precision) and intermediate precision (inter-day and inter-analyst variability).[24]

-

Limit of Detection (LOD) and Limit of Quantitation (LOQ): The lowest concentration of the analyte that can be reliably detected and quantified, respectively.

-

Robustness: A measure of the method's capacity to remain unaffected by small, but deliberate variations in method parameters.

Data Analysis and Interpretation

The purity of the 1-(3-Bromopropyl)naphthalene sample is typically determined by area percent normalization, assuming that all impurities have a similar response factor at the chosen wavelength.

Calculation:

% Purity = (Area of Main Peak / Total Area of All Peaks) x 100

Example Data Presentation:

| Peak | Retention Time (min) | Area | % Area |

| Impurity 1 | 4.8 | 15000 | 0.15 |

| 1-(3-Bromopropyl)naphthalene | 12.5 | 9950000 | 99.50 |

| Impurity 2 | 15.2 | 25000 | 0.25 |

| Impurity 3 | 18.1 | 10000 | 0.10 |

Visualizations

HPLC Method Development Workflow

Caption: A logical workflow for the development and validation of an HPLC method.

Potential Impurity Profile

Caption: Potential sources and types of impurities for 1-(3-Bromopropyl)naphthalene.

Conclusion

The purity of 1-(3-Bromopropyl)naphthalene is a critical quality attribute that necessitates a robust and reliable analytical method for its determination. This guide has outlined a comprehensive, science-driven approach to the development and validation of a reversed-phase HPLC method. By understanding the chemical nature of the analyte and its potential impurities, and by systematically optimizing the chromatographic parameters, a highly specific, accurate, and precise method can be established. Adherence to the principles and protocols described herein will ensure the generation of trustworthy data, ultimately contributing to the quality and safety of pharmaceutical products.

References

- Alexander, R., Cumbers, K. M., & Kagi, R. I. (n.d.). Analysis of Multiring Aromatic Hydrocarbons by HPLC Using a Reverse-Phase Radial Compression Column System.

- Investigation of Aromatic Hydrocarbons by Reversed Phase HPLC. (n.d.).

-

SIELC Technologies. (n.d.). HPLC Separation of Aromatic Compounds (PAH) on Mixed-Mode and Reverse Phase Columns. Retrieved from [Link]

-

HELIX Chromatography. (n.d.). HPLC Analysis of Seven Aromatic Compounds on Reversed-Phase Aromatic Stationary Phases. Relative Selectivity. Retrieved from [Link]

-

Chromatography Forum. (2015, May 7). HPLC separation of related halogenated aromatic, any one??. Retrieved from [Link]

-

Pharmaguideline. (2024, December 11). Steps for HPLC Method Validation. Retrieved from [Link]

-

Chromtech. (n.d.). HPLC Column Selection Guide. Retrieved from [Link]

-

A Review of HPLC Method Development and Validation as per ICH Guidelines. (n.d.). Asian Journal of Pharmaceutical Analysis. Retrieved from [Link]

-

Analytical Method Validation in HPLC: A Regulatory Perspective Based on ICH Guidelines. (n.d.). ijarsct. Retrieved from [Link]

-

Scribd. (n.d.). HPLC Column Selection Guide. Retrieved from [Link]

-

Axion Labs. (2025, November 18). HPLC Method Tips for Aromatic Compounds in Water Based Gels: Why C18 Still Works. Retrieved from [Link]

-

LCGC International. (2013, May 1). HPLC Column Selection. Retrieved from [Link]

-

Validation of the HPLC Analytical Method for the Determination of Chemical and Radiochemical Purity of Ga-68-DOTATATE. (n.d.). NIH. Retrieved from [Link]

-

Shimadzu Scientific Instruments. (n.d.). Standard Test Method for Quantifying Naphthalene with UV-2600i Ultraviolet Spectrophotometer: ASTM D1840. Retrieved from [Link]

-

Link Lab. (n.d.). HPLC Column Selection Guide. Retrieved from [Link]

-

New Method Development by HPLC and Validation as per ICH Guidelines. (2020, March 23). Acta Scientific. Retrieved from [Link]

-

Polybromination of naphthalene using bromine over a montmorillonite clay and regioselective synthesis of 2,6-dibromonaphthalene. (n.d.). -ORCA - Cardiff University. Retrieved from [Link]

-

UV spectra of naphthalene (C 10 H 8 ) (1 mg/L) dissolved in 96 % ethanol. (n.d.). ResearchGate. Retrieved from [Link]

-

Ultraviolet electronic spectroscopy of heavily substituted naphthalene derivatives. (n.d.). Astronomy & Astrophysics (A&A). Retrieved from [Link]

-

Normalized UV-vis absorption spectra of the naphthalene derivatives in.... (n.d.). ResearchGate. Retrieved from [Link]

-

Naphthalene and its Derivatives: Efficient Fluorescence Probes for Detecting and Imaging Purposes. (2023, February 3). PubMed. Retrieved from [Link]

-

1. (n.d.). Organic Syntheses Procedure. Retrieved from [Link]

-

SUMMARY OF FORCED DEGRADATION RESULTS. (n.d.). ResearchGate. Retrieved from [Link]

-

Naphthalene, 1-bromo. (n.d.). Organic Syntheses Procedure. Retrieved from [Link]

-

Forced degradation studies for Drug Substances and Drug Products- Scientific and Regulatory Considerations. (n.d.). PharmaInfo. Retrieved from [Link]

-

LookChem. (n.d.). Cas 27650-86-8,Naphthalene, 1-(3-bromopropyl). Retrieved from [Link]

-

Overview on Development and Validation of Force degradation studies with Stability Indicating Methods. (2022, November 8). Biosciences Biotechnology Research Asia. Retrieved from [Link]

-

Current Trend in Performance of Forced Degradation Studies for Drug Substance and Drug Product's. (2020, April 15). SciSpace. Retrieved from [Link]

-

TECHNICAL CONSIDERATIONS OF FORCED DEGRADATION STUDIES OF NEW DRUG SUBSTANCES AND PRODUCT: REGULATORY PERSPECTIVES. (2018, March 15). Retrieved from [Link]

-

Phenomenex. (n.d.). Reversed Phase HPLC Method Development. Retrieved from [Link]

-

Quantitative analysis of naphthalene, 1-naphthol and 2-naphthol at nanomol levels in geothermal fluids using SPE with HPLC. (n.d.). PMC - NIH. Retrieved from [Link]

-

separation and identification of naphthalene, acenaphthylene, pyrene, benz{a} anthracene and 1,3,2,4-dibenzanthracene. (2025, May 23). Retrieved from [Link]

-

(PDF) Development and validation of HPLC method for the resolution of derivatives of 1- bromo- 3- chloro- 2- propanol: a novel chiral building block for the synthesis of pharmaceutically important compounds. (2016, May 19). ResearchGate. Retrieved from [Link]

-

Shelake, A., Kamble, J. D., & Chougule, N. (2024, November 22). HPLC Development Method and Validation. International Journal of Pharmaceutical Sciences. Retrieved from [Link]

-

(PDF) Bromination of Naphthalene. Preparation of 1,3-Dibromonaphthalene. (2025, August 7). ResearchGate. Retrieved from [Link]

-

SEPARATION AND IDENTIFICATION OF NAPHTHALENE, ACENAPHTHYLENE, PYRENE, BENZ{A} ANTHRACENE AND 1,3,2,4-DIBENZANTHRACENE. (2025, August 6). ResearchGate. Retrieved from [Link]

-

Quantitative analysis of naphthalene, 1-naphthol and 2-naphthol at nanomol levels in geothermal fluids using SPE with HPLC. (2025, November 6). ResearchGate. Retrieved from [Link]

-

SIELC Technologies. (n.d.). Separation of 1,3-Diisopropylnaphthalene on Newcrom R1 HPLC column. Retrieved from [Link]

Sources

- 1. ijpsjournal.com [ijpsjournal.com]

- 2. Naphthalene and its Derivatives: Efficient Fluorescence Probes for Detecting and Imaging Purposes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. lookchem.com [lookchem.com]

- 4. Organic Syntheses Procedure [orgsyn.org]

- 5. orca.cardiff.ac.uk [orca.cardiff.ac.uk]

- 6. Organic Syntheses Procedure [orgsyn.org]

- 7. researchgate.net [researchgate.net]

- 8. pharmainfo.in [pharmainfo.in]

- 9. Overview on Development and Validation of Force degradation studies with Stability Indicating Methods. – Biosciences Biotechnology Research Asia [biotech-asia.org]

- 10. scispace.com [scispace.com]

- 11. jddtonline.info [jddtonline.info]

- 12. pp.bme.hu [pp.bme.hu]

- 13. phx.phenomenex.com [phx.phenomenex.com]

- 14. chromtech.net.au [chromtech.net.au]

- 15. linklab.gr [linklab.gr]

- 16. youtube.com [youtube.com]

- 17. HPLC separation of related halogenated aromatic, any one?? - Chromatography Forum [chromforum.org]

- 18. chromatographyonline.com [chromatographyonline.com]

- 19. scribd.com [scribd.com]

- 20. aanda.org [aanda.org]

- 21. ssi.shimadzu.com [ssi.shimadzu.com]

- 22. researchgate.net [researchgate.net]

- 23. Steps for HPLC Method Validation | Pharmaguideline [pharmaguideline.com]

- 24. ajpaonline.com [ajpaonline.com]

- 25. ijarsct.co.in [ijarsct.co.in]

- 26. actascientific.com [actascientific.com]

- 27. Validation of the HPLC Analytical Method for the Determination of Chemical and Radiochemical Purity of Ga-68-DOTATATE - PMC [pmc.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to the Reactivity of 1-(3-Bromopropyl)naphthalene: A Study in Neighboring Group Participation

Authored for Researchers, Scientists, and Drug Development Professionals

Executive Summary

This technical guide provides a comprehensive analysis of the chemical reactivity of 1-(3-Bromopropyl)naphthalene. A common misconception is to classify this molecule's reactive center based on proximity to the naphthyl ring, leading to an erroneous comparison with benzylic halides. This document clarifies that the terminal bromide is a primary alkyl halide, not a benzylic one. The core of this guide focuses on the dominant chemical behavior of this compound: the profound rate enhancement and mechanistic deviation from simple primary halides due to Neighboring Group Participation (NGP) by the electron-rich naphthalene π-system. We will dissect the underlying principles, explore competing reaction pathways, and provide field-proven experimental protocols to investigate and leverage its unique reactivity in complex molecular synthesis.

Structural Elucidation: Primary Alkyl Halide vs. Benzylic Halide

Understanding the precise location of the bromine atom in 1-(3-Bromopropyl)naphthalene is fundamental to predicting its reactivity. The structure consists of a propyl chain attached to the C1 position of a naphthalene ring, with the bromine atom on the terminal (C3) carbon of the chain.

-

Benzylic Position: The carbon atom directly attached to an aromatic ring. In this molecule, this is the C1 of the propyl chain. A halide at this position, as in 1-(1-bromopropyl)naphthalene, would be a benzylic halide.

-

1-(3-Bromopropyl)naphthalene: The C-Br bond is at the γ-position relative to the ring. The carbon atom bonded to the bromine is a primary alkyl carbon.

This distinction is critical. Benzylic halides are exceptionally reactive in nucleophilic substitution reactions because the aromatic ring can stabilize either the developing carbocation in an S_N1 pathway or the transition state in an S_N2 pathway through resonance.[1][2] A primary alkyl halide, conversely, would typically be expected to react primarily through a standard S_N2 mechanism and be unreactive under S_N1 conditions due to the instability of a primary carbocation.[3]

Caption: Structural clarification of 1-(3-Bromopropyl)naphthalene.

Synthesis of the Core Moiety

The primary synthetic route to 1-(3-Bromopropyl)naphthalene involves the bromination of the corresponding alcohol, 3-(Naphthalen-1-yl)propan-1-ol. This transformation is typically achieved with high efficiency using standard brominating agents.

Experimental Protocol: Synthesis via Alcohol Bromination

-

Setup: To a solution of 3-(Naphthalen-1-yl)propan-1-ol (1.0 eq) in a suitable solvent such as dichloromethane (DCM) at 0 °C, add phosphorus tribromide (PBr₃, ~0.4 eq) dropwise.[4]

-

Reaction: Allow the reaction to stir at 0 °C for 30 minutes and then warm to room temperature, monitoring by Thin Layer Chromatography (TLC) until consumption of the starting material is complete (typically 2-4 hours).

-

Workup: Carefully quench the reaction by pouring it over ice water. Separate the organic layer, and wash sequentially with saturated sodium bicarbonate solution and brine.

-

Purification: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel to yield 1-(3-Bromopropyl)naphthalene.

This straightforward synthesis provides the substrate for the more complex reactivity studies that follow.

The Dominant Mechanistic Pathway: Neighboring Group Participation

The observed reactivity of 1-(3-Bromopropyl)naphthalene far exceeds that of a typical primary alkyl halide like 1-bromopropane. This rate acceleration, or anchimeric assistance, is a hallmark of Neighboring Group Participation (NGP).[5][6]

Mechanism of Action

In this mechanism, the nucleophilic π-electron system of the naphthalene ring acts as an internal nucleophile. It attacks the γ-carbon in an intramolecular S_N2-like fashion, displacing the bromide leaving group.[7][8] This process results in the formation of a strained, spirocyclic cationic intermediate, often referred to as a phenonium-type ion. This intermediate is then rapidly attacked by an external nucleophile.

Caption: Mechanism of Neighboring Group Participation (NGP).

The key insight is that the first step, the formation of the spirocyclic intermediate, is the rate-determining step.[6] Because the internal nucleophile (the naphthyl ring) is tethered to the reactive center, its effective concentration is extremely high, leading to a much faster reaction rate than an equivalent intermolecular reaction.

Kinetic Evidence: The Power of Solvolysis Studies

A classic method to quantify anchimeric assistance is to compare the rates of solvolysis. Solvolysis is a nucleophilic substitution reaction where the solvent acts as the nucleophile.[9]

| Compound | Substrate Type | Relative Rate of Solvolysis (in Acetic Acid) | Primary Mechanism |

| 1-Bromopropane | Primary Alkyl | 1 | S_N2 |

| 1-(3-Bromopropyl)naphthalene | Primary Alkyl with NGP | ~300 - 1,000 | NGP |

| 1-(Bromomethyl)naphthalene | Benzylic | >1,000,000 | S_N1 / S_N2 |

Note: The relative rates are illustrative, based on established principles of NGP and benzylic reactivity, and will vary with specific solvent conditions.

This dramatic increase in the rate for 1-(3-Bromopropyl)naphthalene compared to its simple alkyl analogue is powerful evidence for a different, more efficient mechanistic pathway.

Competing Reaction Pathways

While NGP is often dominant, the reaction outcome is highly dependent on the choice of nucleophile, base, and solvent. A skilled scientist can manipulate these conditions to favor a desired pathway.

Caption: Factors influencing the reaction pathway of 1-(3-Bromopropyl)naphthalene.

Direct S_N2 Substitution

With a high concentration of a strong, unhindered nucleophile (e.g., sodium azide or sodium cyanide) in a polar aprotic solvent (e.g., DMSO or DMF), a direct bimolecular substitution can compete with NGP. The kinetics of such a reaction would be second-order, dependent on the concentration of both the substrate and the nucleophile.[10] The causality here is that the rate of the intermolecular reaction may become fast enough to be significant relative to the intramolecular NGP pathway.

E2 Elimination

The presence of a strong, sterically hindered base, such as potassium tert-butoxide (KOtBu), will favor an E2 elimination pathway.[11] The base will abstract a proton from the β-carbon (the C2 of the propyl chain), leading to the formation of 1-(prop-1-en-1-yl)naphthalene and 1-(prop-2-en-1-yl)naphthalene. High temperatures typically favor elimination over substitution.

Applications in Drug Development and Advanced Synthesis

The unique reactivity profile of 1-(3-Bromopropyl)naphthalene makes it a valuable building block in medicinal chemistry and materials science.

-

Scaffold Elaboration: The naphthalene core is a common feature in biologically active molecules. The propyl bromide handle allows for the covalent attachment of this scaffold to other pharmacophores or solubilizing groups via a stable C-C, C-N, or C-O bond.

-

Linker Chemistry: In the development of Proteolysis Targeting Chimeras (PROTACs) or Antibody-Drug Conjugates (ADCs), molecules that can act as rigid or semi-rigid linkers are essential. The 3-carbon chain provides specific spatial separation between two molecular entities.

-

Fluorescent Probes: The naphthalene moiety is fluorescent. The reactive handle allows for the covalent attachment of this fluorophore to proteins or other biomolecules for use in imaging and diagnostic applications.

Conclusion

1-(3-Bromopropyl)naphthalene is a molecule whose simple structure belies a complex and fascinating reactivity profile. While formally a primary alkyl halide, its chemical behavior is dominated by anchimeric assistance from the neighboring naphthyl ring. This neighboring group participation leads to a significant rate enhancement in nucleophilic substitution reactions and proceeds through a distinct spirocyclic cationic intermediate. A thorough understanding of this mechanism, as well as the conditions that favor competing S_N2 and E2 pathways, allows researchers to harness this reagent's full potential as a versatile building block for the synthesis of complex molecular architectures in drug discovery and materials science.

References

-

Cakmak, O. (1999). Bromination of Naphthalene. Preparation of 1,3-Dibromonaphthalene. Journal of Chemical Research, Synopses, (7), 366–367. [Link]

-

The Organic Chemistry Tutor. (2023). Allylic and Benzylic Halides - SN1 and SN2 Reactions. YouTube. [Link]

-

Smith, K., et al. (2022). Polybromination of naphthalene using bromine over a montmorillonite clay and regioselective synthesis of 2,6-dibromonaphthalene. Arkivoc, 2022(5), 46-59. [Link]

-

Ashenhurst, J. (2018). Reactions on the “Benzylic” Carbon: Bromination And Oxidation. Master Organic Chemistry. [Link]

-

Demirtas, I., Erenler, R., & Cakmak, O. (2002). Synthetic Route to 1,3-Disubstituted Naphthalene Derivatives. Journal of Chemical Research. [Link]

-

Chemistry Steps. (n.d.). Benzylic Bromination. Chemistry Steps. [Link]

-

Kovács, L., et al. (2021). Synthesis of Naphthalene-Based Push-Pull Molecules with a Heteroaromatic Electron Acceptor. Molecules, 26(16), 4997. [Link]

-

Organic Syntheses. (n.d.). Naphthalene, 1-bromo-. Organic Syntheses Procedure. [Link]

-

LookChem. (n.d.). Cas 27650-86-8, Naphthalene, 1-(3-bromopropyl)-. LookChem. [Link]

-

Chemistry LibreTexts. (2023). 3.2: Neighboring Group Participation. Chemistry LibreTexts. [Link]

-

Ashenhurst, J. (2025). Comparing The SN1 vs SN2 Reactions. Master Organic Chemistry. [Link]

-

Wikipedia. (n.d.). Neighbouring group participation. Wikipedia. [Link]

-

Pharmaguideline. (n.d.). SN1 versus SN2 Reactions, Factors Affecting SN1 and SN2 Reactions. Pharmaguideline. [Link]

-

Chemistry Stack Exchange. (2017). Reactivity of benzyl halides towards nucleophilic substitution. Chemistry Stack Exchange. [Link]

-

Chemistry LibreTexts. (2023). A. Elimination from 2-Bromopropane. Chemistry LibreTexts. [Link]

-

Amit Lunad. (2021). Reactions of Naphthalene. YouTube. [Link]

-

Durham e-Theses. (2013). Solvolytic studies of benzyl halides. Durham University. [Link]

-

Liu, P., & Roberts, W. L. (2022). Kinetic analysis of the pathways to naphthalene formation from phenyl + 1,3-Butadiyne reaction. KAUST Repository. [Link]

-

Chemistry LibreTexts. (2021). 7.1: Nucleophilic Substitution Reaction Overview. Chemistry LibreTexts. [Link]

-

Dalal Institute. (n.d.). The Neighbouring Group Mechanisms. Dalal Institute. [Link]

-

Chemistry LibreTexts. (2025). 2.9: Reactions at the Benzylic Position. Chemistry LibreTexts. [Link]

-

Chemistry Stack Exchange. (2015). Rates of solvolysis of p-dimethylamino benzyl halides. Chemistry Stack Exchange. [Link]

-

OUCI. (n.d.). Kinetic analysis of the pathways to naphthalene formation from phenyl + 1,3-Butadiyne reaction. OUCI. [Link]

-

Aakash Institute. (n.d.). Nature of the Substrate, Nucleophile, Solvent, Leaving Group Ability, Difference Between SN1 and SN2 in Chemistry. Aakash Institute. [Link]

-

Request PDF. (2025). Kinetics of Reactions of 1- and 2‑Naphthyl with Propyne and Allene. Request PDF. [Link]

-

Mugberia Gangadhar Mahavidyalaya. (n.d.). Organic Chemistry-II MODULE 16; Neighbouring group participation in SN reactions and Anchimeric assistance P. Mugberia Gangadhar Mahavidyalaya. [Link]

-

The Organic Chemistry Tutor. (2020). Polycyclic Electrophilic Aromatic Substitution Naphthalene. YouTube. [Link]